2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-5-11-9(13-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTVZJDMWDWYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Pyridin-2-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde has been investigated for various therapeutic properties:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against strains of Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies revealed that certain analogs possess IC₅₀ values lower than standard chemotherapeutics, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, with studies showing its ability to reduce inflammation markers in cellular models .
Biological Imaging
The compound is being evaluated as a fluorescent probe for biological imaging. Its unique structure allows it to bind selectively to specific biological targets, facilitating the visualization of cellular processes in real-time .
Coordination Chemistry
In coordination chemistry, 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde serves as a ligand in the formation of metal complexes. These complexes are being studied for their catalytic properties and potential applications in materials science .
Case Study 1: Anticancer Activity
A study focused on the synthesis of various thiazole-pyridine hybrids demonstrated that one particular derivative exhibited superior anti-breast cancer efficacy (IC₅₀ 5.71 μM), outperforming the standard drug 5-fluorouracil (IC₅₀ 6.14 μM). The presence of an electron-withdrawing group was identified as crucial for enhancing activity .
Case Study 2: Antimicrobial Efficacy
In a systematic evaluation of antimicrobial activity, several derivatives were synthesized and tested against multiple pathogens. Compounds demonstrated varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde becomes evident when compared to analogs differing in substituent positions or heterocyclic components. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiazole-5-carbaldehyde Derivatives
Key Differences and Implications
This positioning may enhance metal-binding capabilities in catalysis or metallodrug design compared to para-substituted analogs. Pyridin-4-yl (): The para-substitution allows for extended conjugation, improving π-π stacking interactions in agrochemical or pharmaceutical targets (e.g., sarolaner, lotilaner derivatives). The hydrochloride salt form enhances solubility for biological testing . Pyridin-3-yl (): Meta-substitution may disrupt symmetry in supramolecular assemblies, limiting its use in crystal engineering compared to ortho/para isomers.
Reactivity of the Aldehyde Group
- The aldehyde in 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde is highly reactive, enabling condensation reactions (e.g., formation of Schiff bases or hydrazones). This contrasts with the thiophene-substituted analog (), where the electron-rich thiophene may stabilize the aldehyde via resonance, reducing its reactivity in nucleophilic additions.
Applications in Drug Discovery
- The pyridin-2-yl derivative is hypothesized to act as a ligand for nicotinic acetylcholine receptors (nAChRs) due to pyridine’s role in nicotine analogs. In contrast, the pyridin-4-yl hydrochloride () is explicitly used in neuroactive and metabolic drug candidates, leveraging its improved solubility and bioavailability .
Synthetic Accessibility Synthesis of pyridin-2-yl derivatives often involves Knoevenagel-type condensations or cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine-thiazole linkages). The pyridin-4-yl analog’s synthesis () may require protection/deprotection strategies for the aldehyde group due to its higher reactivity in acidic conditions.
Research Findings and Limitations
- Structural Characterization : Single-crystal X-ray diffraction data for analogs (e.g., ’s pyridinylvinylbenzaldehyde derivatives) reveal that ortho-substituted pyridines favor planar conformations, enhancing intermolecular interactions . Similar studies on the target compound are lacking but inferred.
- Electronic Properties : Density functional theory (DFT) studies (as in ’s correlation-energy models) could predict the electron-withdrawing effects of the pyridin-2-yl group, which may lower the aldehyde’s electrophilicity compared to thiophene-substituted analogs.
Biological Activity
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features both pyridine and thiazole rings, which contribute to its pharmacological potential. Research indicates that it possesses antifibrotic , antimicrobial , and anticancer properties, making it a promising candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical structure of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde can be described as follows:
- Molecular Formula : C_8H_6N_2OS
- Molecular Weight : 178.21 g/mol
This compound's unique structure allows it to interact with various biological targets, influencing multiple pathways within cells.
Antimicrobial Activity
Research has demonstrated that 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 4 μg/mL for certain pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The compound induces apoptosis and cell cycle arrest at the G2/M phase, suggesting its utility as a chemotherapeutic agent. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance its potency .
Antifibrotic Effects
Recent investigations have highlighted the antifibrotic activity of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde. It has been observed to inhibit fibroblast proliferation and collagen deposition in vitro, which may have implications for treating fibrotic diseases .
The biological activity of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde is thought to arise from its ability to bind to specific molecular targets. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
- Fluorescent Probes : Its structural properties allow it to function as a fluorescent probe in biological imaging applications .
Study 1: Antimicrobial Efficacy
In a comparative study, 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde was tested against standard antibiotics. Results indicated that this compound had superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for drug development .
Study 2: Anticancer Activity
A series of thiazole derivatives were synthesized based on the core structure of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde. These derivatives were tested against various cancer cell lines with IC50 values ranging from 10–30 μM. The most active compounds showed significant selectivity towards cancer cells compared to normal cells .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Thiazole Derivatives | Antimicrobial, Anticancer | Diverse modifications enhance activity |
| Pyridine Derivatives | Enzyme inhibition | Known for their medicinal applications |
| Imidazo[1,2-a]pyridines | Therapeutic potential | Effective against various diseases |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde, and how are reaction conditions (e.g., solvent, catalyst) systematically optimized?
- Methodology : The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:
- Using aromatic aldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) as precursors under reflux conditions .
- Solvent selection (e.g., ethanol, DMF) to balance reactivity and solubility.
- Catalytic optimization (e.g., acetic acid or triethylamine) to enhance yield .
- Validation : Monitor reaction progress via TLC, and confirm purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) .
Q. How are spectroscopic techniques (NMR, IR) applied to characterize 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and pyridyl/thiazole protons (δ ~7.5–8.5 ppm) .
- IR : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and aromatic C=C/C=N vibrations (~1500–1600 cm⁻¹) .
- Best Practices : Compare experimental data with computed spectra (DFT) or literature references to resolve ambiguities .
Q. What strategies are recommended for improving the yield of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde during scale-up?
- Methodology :
- Optimize stoichiometry of reactants (e.g., aldehyde:amine ratios).
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Use recrystallization (e.g., ethanol/water mixtures) for purification .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde, and what validation steps are critical?
- Methodology :
- Docking Setup : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., enzymes). Align the aldehyde and thiazole moieties with active-site residues .
- Validation : Cross-check docking poses with experimental binding assays (e.g., SPR, ITC) and mutagenesis studies to confirm key interactions .
Q. What challenges arise in resolving structural ambiguities of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde via X-ray crystallography, and how are they addressed?
- Methodology :
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH) to grow single crystals .
- Data Collection : Resolve disorder in the pyridyl/thiazole rings using high-resolution synchrotron data.
- Refinement : Apply restraints for planar groups and validate via R-factor convergence (<5%) .
Q. How should researchers analyze contradictory elemental analysis (C/H/N/S) data for 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde derivatives?
- Methodology :
- Error Source Identification : Check for incomplete combustion (low C/H) or hygroscopicity (elevated H).
- Resolution : Repeat analyses under controlled humidity and use internal standards (e.g., sulfanilamide) for calibration .
- Alternative Techniques : Validate via high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
Q. What role does the aldehyde functional group play in the reactivity of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde, and how can it be exploited for derivatization?
- Methodology :
- Nucleophilic Addition : React with amines/hydrazines to form Schiff bases or hydrazones, useful in drug discovery .
- Protection Strategies : Use acetal formation (e.g., ethylene glycol) to stabilize the aldehyde during multi-step syntheses .
Methodological Tables
Key Considerations for Researchers
- Data Reproducibility : Document solvent purity, reaction times, and spectroscopic settings meticulously.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate structure-activity studies.
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
